4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzylthio group in the structure enhances its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is Poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its enzymatic activity . This inhibition disrupts the normal function of PARP-1, leading to changes in DNA repair, gene transcription, and cell apoptosis processes .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects several biochemical pathways. It can inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage . This disruption of DNA repair mechanisms can lead to cell apoptosis, particularly in cancer cells .
Result of Action
The result of the action of this compound is the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway . By inhibiting PARP-1 activity, the compound can exacerbate DNA damage in these cells, leading to their programmed cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine are not fully understood due to the limited available data. It is known that similar compounds, such as 2-thio-containing pyrimidines, possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown potent anti-proliferative activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Similar compounds have been found to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzofuran and a suitable pyrimidine precursor.
Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction of the benzofuro[3,2-d]pyrimidine core with 2-chlorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds have similar structural features but differ in the alkylthio group.
1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These compounds have an additional triazole ring, which may confer different biological properties.
Uniqueness
4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to the presence of the chlorobenzylthio group, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature may contribute to its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYIZTAWDITRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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